
1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene is a complex organic compound characterized by its unique cyclopentadiene structure. This compound is notable for its multiple methyl groups and a methylidene group, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a methylating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetramethyl-5-methylidene-cyclopenta-1,3-diene: Similar structure but with different methyl group positions.
1,2,3,4-Tetramethyl-5-methylidene-cyclopenta-1,3-diene: Another cyclopentadiene derivative with a similar methylidene group.
Uniqueness
1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene is unique due to its specific arrangement of methyl groups and the presence of a propan-2-yl group
Propiedades
Fórmula molecular |
C12H18 |
|---|---|
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1,2,4-trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C12H18/c1-7(2)12-10(5)8(3)9(4)11(12)6/h7H,3H2,1-2,4-6H3 |
Clave InChI |
MLMYZQIKNUSPOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C1=C)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


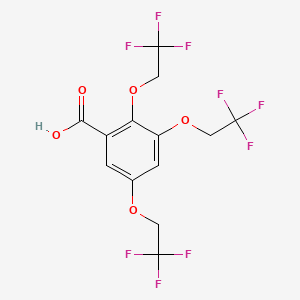

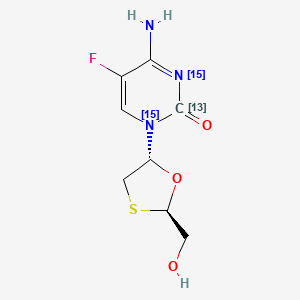
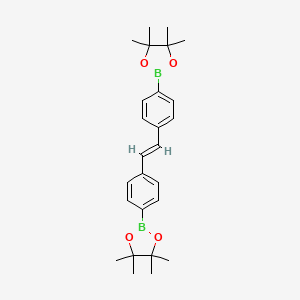
![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)

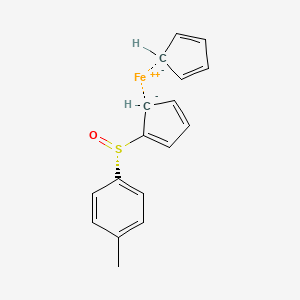
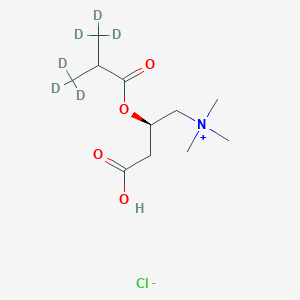
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)

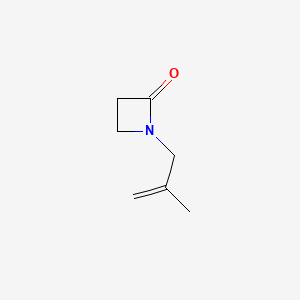
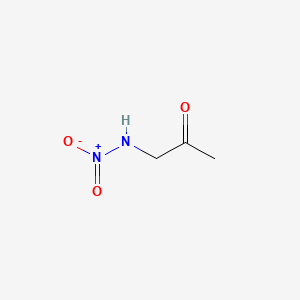

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
